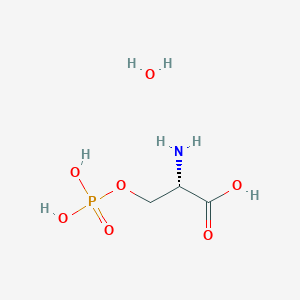

O-Phosphono-L-serine hydrate

Description

Significance in Biological Systems

O-Phosphono-L-serine is integral to numerous cellular functions. It is a fundamental component of many proteins, arising from post-translational modifications where protein kinases catalyze the phosphorylation of serine residues. ebi.ac.uk This process of phosphorylation is a key mechanism for regulating protein function, localization, and interactions. cymitquimica.com

The molecule plays a significant role in cell signaling pathways. chemimpex.com It acts as an agonist for group III metabotropic glutamate (B1630785) receptors, specifically mGluR4a and mGluR6. caymanchem.comchemicalbook.com These receptors are involved in modulating neurotransmitter activity, and as such, O-Phosphono-L-serine has been explored for its potential neuroprotective effects. chemimpex.comrndsystems.com

Furthermore, O-Phosphono-L-serine is involved in metabolic pathways. chemimpex.com For instance, in Mycobacterium tuberculosis, it is the preferred substrate for CysM, a cysteine synthase, highlighting its role in amino acid biosynthesis. nih.gov It also plays a part in the synthesis of phospholipids, which are essential components of cellular membranes. chemimpex.comcymitquimica.com Additionally, it has been shown to inhibit the crystal growth of hydroxyapatite, a process relevant to biological mineralization. researchgate.net

Academic Research Context and Scope

In academic research, O-Phosphono-L-serine hydrate (B1144303) is a valuable tool for studying a variety of biological phenomena. Its ability to mimic the head group of phosphatidylserine (B164497) allows researchers to investigate processes like phagocytosis, the cellular process for engulfing and eliminating apoptotic cells. ebi.ac.ukcaymanchem.com

The compound is frequently used in enzyme assays as a substrate to study the activity of kinases and phosphatases, the enzymes that add and remove phosphate (B84403) groups, respectively. chemimpex.com This is crucial for understanding the regulation of cellular signaling cascades.

Moreover, the genetic incorporation of phosphoserine into proteins in systems like E. coli has become a powerful technique for elucidating the structural and functional importance of protein phosphorylation. yale.edu This approach allows for the creation of proteins with site-specific phosphorylation, enabling detailed studies of phosphorylation-dependent protein-protein interactions. yale.edu The synthesis of O-Phospho-L-serine and its derivatives is an active area of research, with various methods being developed to produce these important compounds for study. researchgate.netrsc.org

Interactive Data Tables

Below are tables summarizing key properties and research applications of O-Phosphono-L-serine.

Table 1: Chemical and Physical Properties of O-Phosphono-L-serine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C3H8NO6P | ebi.ac.uk |

| Molecular Weight | 185.07 g/mol | rndsystems.com |

| Melting Point | 190 °C | nbinno.com |

| Water Solubility | 50 mg/mL in hot water | nbinno.com |

| Appearance | White to nearly white crystalline powder | chemicalbook.comfujifilm.com |

Table 2: Research Applications of O-Phosphono-L-serine

| Application | Description |

|---|---|

| Enzyme Assays | Used as a substrate for kinases and phosphatases to study their activity and inhibition. chemimpex.com |

| Cell Signaling Studies | Investigates the role of metabotropic glutamate receptors and phosphorylation in neuronal function. chemimpex.comrndsystems.com |

| Protein Engineering | Incorporated into proteins to study the effects of phosphorylation on protein structure and function. yale.edu |

| Inhibition of Mineralization | Studied for its role in preventing the crystallization of calcium phosphate. researchgate.net |

| Phagocytosis Research | Used to block the engulfment of apoptotic cells by mimicking phosphatidylserine. ebi.ac.ukcaymanchem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H10NO7P |

|---|---|

Molecular Weight |

203.09 g/mol |

IUPAC Name |

(2S)-2-amino-3-phosphonooxypropanoic acid;hydrate |

InChI |

InChI=1S/C3H8NO6P.H2O/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);1H2/t2-;/m0./s1 |

InChI Key |

VEZNQCMHECMQMW-DKWTVANSSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OP(=O)(O)O.O |

Canonical SMILES |

C(C(C(=O)O)N)OP(=O)(O)O.O |

Origin of Product |

United States |

Biosynthesis and Metabolic Integration of O Phosphono L Serine

Phosphorylated Pathway of L-Serine Biosynthesis

The primary route for de novo L-serine synthesis is the phosphorylated pathway, a three-step enzymatic cascade that converts a glycolytic intermediate into L-serine. nih.govnih.gov This pathway is particularly vital in the central nervous system, where L-serine availability is critical for neuronal function and development. nhri.org.tw

Role of O-Phosphono-L-serine as an Intermediate in L-Serine Synthesis

O-Phosphono-L-serine serves as the direct precursor to L-serine in the phosphorylated pathway. medchemexpress.commedchemexpress.com Its formation is the second step in this metabolic sequence, linking the initial oxidation of a glycolytic intermediate to the final dephosphorylation that yields L-serine. The synthesis of L-serine begins with the oxidation of 3-phosphoglycerate (B1209933), an intermediate of glycolysis, to 3-phosphohydroxypyruvate. wikipedia.org This is followed by a transamination reaction that produces O-phospho-L-serine, which is then hydrolyzed to L-serine. wikipedia.org In some organisms, like the hyperthermophilic archaeon Aeropyrum pernix and the bacterium Mycobacterium tuberculosis, O-phospho-L-serine is also the immediate precursor for L-cysteine biosynthesis. nih.gov

Enzymatic Steps: Phosphoserine Aminotransferase (PSAT) and Phosphoserine Phosphatase (PSP)

Two key enzymes are responsible for the conversion of 3-phosphohydroxypyruvate to L-serine, with O-Phosphono-L-serine as the intermediate:

Phosphoserine Aminotransferase (PSAT): This enzyme, also known as 3-phosphoserine aminotransferase, catalyzes the reversible transamination of 3-phosphohydroxypyruvate. frontiersin.orgmdpi.com It transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding O-phospho-L-serine and 2-oxoglutarate. frontiersin.orgmdpi.com PSAT is a crucial link between carbon and nitrogen metabolism within the cell. mdpi.com In humans, PSAT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme belonging to the group IV aminotransferases. nih.gov

Phosphoserine Phosphatase (PSP): This enzyme catalyzes the final, irreversible step in L-serine biosynthesis. nih.govnih.gov PSP is a hydrolase that removes the phosphate group from O-phospho-L-serine, producing L-serine and inorganic phosphate. uniprot.orgmdpi.com This dephosphorylation reaction is magnesium-dependent. nih.gov The irreversibility of this step is considered the driving force for the entire pathway. nih.gov Human PSP is a member of the haloacid dehalogenase superfamily. nih.gov

| Enzyme | EC Number | Reaction | Substrates | Products | Cofactor |

| Phosphoserine Aminotransferase (PSAT) | 2.6.1.52 | Transamination | 3-phosphohydroxypyruvate, L-glutamate | O-phospho-L-serine, 2-oxoglutarate | Pyridoxal phosphate (PLP) |

| Phosphoserine Phosphatase (PSP) | 3.1.3.3 | Dephosphorylation | O-phospho-L-serine, H₂O | L-serine, Phosphate | Mg²⁺ |

Regulation of L-Serine Biosynthesis in Human Cells

The biosynthesis of L-serine in human cells is a tightly regulated process to meet cellular demands without leading to wasteful overproduction. While the precise regulatory mechanisms are still being fully elucidated, it is known that the final step catalyzed by phosphoserine phosphatase (PSP) is a key control point. nih.govmdpi.com This step is subject to feedback inhibition, meaning that high levels of L-serine can suppress the activity of PSP, thereby slowing down its own synthesis. mdpi.com In the brain, the expression of the enzymes in the phosphorylated pathway is cell-type specific. For instance, 3-phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the pathway, is primarily found in astrocytes, which then supply L-serine to neurons. nih.govnhri.org.tw Genetic defects in any of the three enzymes of this pathway can lead to severe neurological disorders, highlighting the critical importance of its proper regulation. nih.govnih.gov

Interconnection with Glycolysis and One-Carbon Metabolism

The phosphorylated pathway of L-serine biosynthesis is strategically positioned at the crossroads of several major metabolic networks:

Glycolysis: The pathway begins with 3-phosphoglycerate, an intermediate of glycolysis. nih.govresearchgate.net This direct link allows the cell to divert glucose-derived carbons from energy production towards the synthesis of amino acids and other essential biomolecules. The rate of L-serine synthesis can influence the glycolytic flux. d-nb.info

One-Carbon Metabolism: L-serine is a primary donor of one-carbon units for the folate and methionine cycles. mdpi.comresearchgate.net These cycles are essential for the synthesis of nucleotides (the building blocks of DNA and RNA), the methylation of DNA and proteins, and the production of antioxidants like glutathione. researchgate.netnih.gov The conversion of L-serine to glycine (B1666218), catalyzed by serine hydroxymethyltransferase (SHMT), is a key entry point into one-carbon metabolism. wikipedia.orgresearchgate.net

This intricate web of connections underscores the central role of O-Phosphono-L-serine and the subsequent L-serine synthesis in maintaining cellular homeostasis.

O-Phosphono-L-serine in Microbial Metabolism

O-Phosphono-L-serine is a metabolite found in various microorganisms, including bacteria and yeast. ebi.ac.ukebi.ac.uk In bacteria like Escherichia coli, the biosynthesis of L-serine from 3-phosphoglycerate follows the same phosphorylated pathway involving O-phospho-L-serine as an intermediate. wikipedia.org The genes encoding the enzymes for this pathway, namely serA (for PHGDH), serC (for PSAT), and serB (for PSP), have been identified in E. coli. wikipedia.org

In some bacteria, such as Mycobacterium tuberculosis, O-phospho-L-serine plays a dual role. It is not only an intermediate in L-serine synthesis but also serves as the physiologically relevant substrate for the enzyme CysM, a cysteine synthase. nih.gov This indicates a variation in the L-cysteine biosynthetic pathway in these organisms compared to the more common pathway that uses O-acetyl-L-serine.

Role in Mycobacterium tuberculosis Cysteine Biosynthesis

In the pathogen Mycobacterium tuberculosis, the biosynthesis of L-cysteine is essential for its survival, contributing to the production of vital sulfur-containing compounds like mycothiol, which plays a role in defending against oxidative stress from the host. nih.govelifesciences.org M. tuberculosis possesses multiple pathways for cysteine synthesis, with O-Phosphono-L-serine serving as a key substrate in at least two of them. elifesciences.orgresearchgate.net

Unlike the canonical cysteine biosynthesis pathway that uses O-acetyl-L-serine (OAS), M. tuberculosis utilizes OPS in alternative routes. researchgate.netnih.gov The enzyme CysM, a cysteine synthase, shows a significantly higher specificity for OPS over OAS, suggesting that OPS is the physiologically relevant substrate for this enzyme in vivo. nih.gov CysM catalyzes the formation of cysteine from OPS and a thiocarboxylated sulfur carrier protein known as CysO. researchgate.netnih.gov

Furthermore, M. tuberculosis has a third sulfhydrylase, CysK2, which also utilizes O-phosphoserine as a substrate. nih.gov CysK2 functions as an S-sulfocysteine synthase, reacting OPS with thiosulfate (B1220275) to form S-sulfocysteine, which can then be converted to cysteine. nih.gov This provides the bacterium with a third metabolic route to cysteine, either directly by using sulfide (B99878) as a donor or indirectly through the S-sulfocysteine intermediate. nih.gov The presence of these OPS-dependent pathways underscores their importance for the pathogen's viability and defense mechanisms. elifesciences.org

Enzymatic Specificity and Kinetics in Microbial Pathways

The enzymes that metabolize O-Phosphono-L-serine in various microbes exhibit distinct specificity and kinetic properties. In Mycobacterium tuberculosis, the cysteine synthase CysM has a more than 500-fold greater specificity for O-phospho-L-serine compared to O-acetyl-L-serine. nih.gov The second-order rate constant for the formation of the aminoacrylate intermediate from OPS is approximately 2.8 mM⁻¹ s⁻¹, in contrast to 0.005 mM⁻¹ s⁻¹ for OAS. nih.gov Another mycobacterial enzyme, CysK2, which is an S-sulfocysteine synthase, also uses OPS. The apparent second-order rate constant for its initial reaction with OPS is (3.97 × 10³) ± 619 M⁻¹ s⁻¹. nih.gov

In Staphylococcus aureus, the enzyme SbnI has been identified as a free serine kinase that produces O-phospho-L-serine for the biosynthesis of the siderophore staphyloferrin B. nih.gov This ATP-dependent kinase represents a novel source of OPS in bacteria, separate from the canonical serine biosynthesis pathway involving SerC. nih.gov

Other microorganisms, such as Aeropyrum pernix and Trichomonas vaginalis, also possess an O-phosphoserine sulfhydrylase (OPSS) that directly converts OPS into cysteine, indicating that OPS-specific pathways are distributed across different microbial species. google.com

Interactive Table: Kinetic Parameters of Microbial Enzymes Utilizing O-Phosphono-L-serine

| Enzyme | Organism | Substrate(s) | Km / Kd | kcat / kmax | Specificity Constant (kcat/Km or kmax/Ks) | Reference |

| CysM | Mycobacterium tuberculosis | O-Phospho-L-serine | 6 ± 1 mM (Kd) | 17 ± 2 s⁻¹ | 2.8 ± 0.7 mM⁻¹ s⁻¹ | nih.gov |

| CysM | Mycobacterium tuberculosis | O-Acetyl-L-serine | 5 ± 1 mM (Kd) | 0.025 ± 0.002 s⁻¹ | 0.005 mM⁻¹ s⁻¹ | nih.gov |

| CysK2 | Mycobacterium tuberculosis | O-Phospho-L-serine | - | - | (3.97 × 10³) ± 619 M⁻¹ s⁻¹ | nih.gov |

| CysK2 | Mycobacterium tuberculosis | Thiosulfate | 1.1 ± 0.1 mM | 5.3 ± 0.2 s⁻¹ | 4800 M⁻¹ s⁻¹ | nih.gov |

| CysK2 | Mycobacterium tuberculosis | Sulfide | 12 ± 1.2 mM | 1.4 ± 0.1 s⁻¹ | 120 M⁻¹ s⁻¹ | nih.gov |

Plant Serine Metabolic Networks

In plants, L-serine is a central amino acid, serving as a building block for proteins and a precursor for numerous essential molecules. nih.govresearchgate.net Its synthesis is intricately linked with primary carbon and nitrogen metabolism. frontiersin.org

The Phosphorylated Pathway in Plants

Plants synthesize serine through multiple routes, including the prominent phosphorylated pathway of serine biosynthesis (PPSB). nih.govnih.gov This pathway is crucial for plant growth and development, and its contribution cannot be fully compensated by other pathways like photorespiration. nih.gov The PPSB is a three-step enzymatic sequence that begins with the glycolytic intermediate 3-phosphoglycerate. nih.govfrontiersin.org

Step 1: 3-phosphoglycerate is oxidized by 3-phosphoglycerate dehydrogenase (PGDH) to produce 3-phosphohydroxypyruvate. nih.gov This is the rate-limiting step of the pathway. nih.gov

Step 2: 3-phosphohydroxypyruvate undergoes a transamination reaction catalyzed by phosphoserine aminotransferase (PSAT), using glutamate as the amino group donor, to form O-Phosphono-L-serine . nih.govnih.gov

Step 3: In the final, irreversible step, phosphoserine phosphatase (PSPH) dephosphorylates O-Phosphono-L-serine to yield L-serine. frontiersin.orguniprot.org

Synthetic Methodologies and Analog Development of O Phosphono L Serine

Chemical Synthesis Approaches

The synthesis of O-Phospho-L-serine can be achieved through the reaction of L-serine with phosphorus oxychloride (POCl₃) that has been partially prehydrolyzed. researchgate.net This approach is a direct method for installing the phosphate (B84403) group onto the amino acid. acs.org While phosphorus oxychloride is a common reagent for phosphorylating nucleosides and is selective for primary over secondary hydroxyl groups, its reaction with water can be difficult to control, generating strong acids that may interfere with protecting groups. The use of pentavalent phosphate reagents with chlorine, like POCl₃, can also lead to the formation of a primary chloride. Alternative strategies for synthesizing phospho-amino acids often involve installing protected phosphonate esters through treatment with POCl₃ and a sacrificial alcohol, which typically requires a subsequent deprotection step. acs.orgdiva-portal.org

Following the primary synthesis of O-Phosphono-L-serine, various derivatives and salts can be prepared. researchgate.net For instance, calcium salt, diisopropylamine salt, and di(diisopropylamine) salt of O-phospho-L-serine have been successfully synthesized. researchgate.net The structures of these products are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net The synthesis of derivatives often requires the use of protecting groups for the amino and carboxyl functions of L-serine, such as tert-butoxycarbonyl (BOC) and ethyl ester, to ensure selective reaction at the hydroxyl group. researchgate.net

Chemical Biology Tools and Mimics

The transient nature of protein phosphorylation in biological systems has driven the development of stable phosphoserine (pSer) mimics and analogs for research and therapeutic purposes. biorxiv.org A key strategy involves creating non-hydrolyzable isosteric mimics where the bridging γ-oxygen of the phosphate group is replaced with a methylene (CH₂) or difluoromethylene (CF₂) group. biorxiv.org The difluoromethylenephosphoserine (F₂-nhpSer) analog is often considered a superior mimic because the electronegative fluorine atoms can act as hydrogen bond acceptors, similar to the phosphate oxygen, and they lower the phosphonate's second acid dissociation constant (pKa₂) to approximately 5.5, which is closer to the physiological charge of pSer. biorxiv.org The synthesis of these analogs can be challenging, but novel strategies, such as a single-step allyl-phosphoester protection combined with a palladium-mediated deprotection, have been developed to facilitate the creation of libraries of phospho-amino acid analogues. acs.orgdiva-portal.org These phosphatase-resistant mimics are invaluable tools for examining the downstream consequences of specific phosphorylation events. nih.gov

Table 1: Comparison of Phosphoserine and its Non-hydrolyzable Mimics

| Feature | O-Phosphono-L-serine (pSer) | Non-hydrolyzable pSer (nhpSer) | Difluoromethylene-nhpSer (F₂-nhpSer) |

|---|---|---|---|

| Bridging Atom | Oxygen (O) | Methylene (CH₂) | Difluoromethylene (CF₂) |

| Hydrolytic Stability | Labile | Stable | Stable |

| pKa₂ | ~7-8 | ~7-8 | ~5.5 |

| Charge at pH 7.4 | ~ -2 | ~ -1 | ~ -2 |

| H-bond Acceptor | Yes (γ-oxygen) | No | Yes (Fluorine atoms) |

Producing homogeneously phosphorylated proteins in sufficient quantities for biochemical and structural studies has historically been a significant challenge. nih.gov To overcome this, methods for the site-specific incorporation of O-Phosphono-L-serine or its non-hydrolyzable mimics into proteins have been developed. biorxiv.orgrndsystems.com A powerful technique is Genetic Code Expansion (GCE), which allows for the translational incorporation of phosphoserine at specific sites guided by TAG codons in engineered E. coli strains. biorxiv.orgnih.gov This method enables the production of milligram quantities of specific phospho-proteins without the need for kinases. nih.gov An alternative chemical biology approach involves mutating the target serine to a cysteine, followed by selective alkylation of the cysteine's thiol sidechain to create a phospho-serine mimic. nih.gov While this method allows for site-specific modification, it can be incompatible with many proteins and may result in low yields. nih.gov

Protein phosphorylation, primarily on serine, threonine, and tyrosine residues, is a fundamental mechanism in cell signaling, regulated by protein kinases. nih.gov O-Phosphono-L-serine and its stable mimics are critical tools for studying these kinase-dependent signal transduction pathways. nih.govnih.gov By incorporating phosphatase-resistant phosphoserine mimics into proteins, researchers can investigate the specific roles of phosphorylation at a particular site and explore the subsequent protein-protein interactions. nih.gov For example, a difluoromethylene phosphoserine mimetic was used to demonstrate that phosphorylation of the AANAT protein at Ser-205 results in binding to the 14-3-3 zeta protein, which enhances the cellular stability of AANAT. nih.gov These mimics allow for the dissection of complex signaling cascades, such as the Ras/Raf/MEK/ERK (MAPK) pathway, by providing stable, constitutively "on" signals that cannot be reversed by phosphatases. nih.govnih.gov This helps in understanding how phosphorylation controls everything from enzyme activation and cell cycle progression to gene expression and apoptosis. nih.govnih.govnih.gov

Analytical and Structural Characterization Techniques for O Phosphono L Serine

Spectroscopic Methods

Spectroscopy is a cornerstone in the structural analysis of O-Phosphono-L-serine, offering non-destructive ways to probe its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of O-Phosphono-L-serine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton), ¹³C, and ³¹P, a detailed molecular map can be constructed.

¹H-NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For O-Phosphono-L-serine, distinct signals corresponding to the amine (NH₃⁺), α-carbon (α-H), and β-carbon (β-H₂) protons are observed. The chemical shifts of these protons can be influenced by factors such as pH. researchgate.net For instance, the acidity of the solution affects the protonation state of the amine, carboxyl, and phosphate (B84403) groups, leading to changes in the observed spectra. researchgate.net

¹³C-NMR: Carbon-13 NMR is used to identify the carbon framework of the molecule. Signals for the carboxyl carbon (COO⁻), α-carbon (Cα), and β-carbon (Cβ) are typically observed. The replacement of the hydroxyl group in L-serine with a phosphate ester group results in only a modest change in the chemical shift for the β-carbon. nih.gov Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are employed to correlate protons directly attached to carbons, confirming assignments. nih.gov

³¹P-NMR: Phosphorus-31 NMR is particularly diagnostic for phosphorylated compounds. It provides a single, sharp signal characteristic of the phosphate group in O-Phosphono-L-serine, confirming its presence and providing information about its chemical environment. Solid-state ³¹P NMR has been applied to measure isotropic chemical shifts and chemical shift anisotropies, offering deeper insights into the solid-state conformation. nih.gov

Combined analysis of these NMR techniques, often supported by computational methods like Density Functional Theory (DFT), allows for a refined structural model of O-Phosphono-L-serine. nih.gov

Table 1: Experimental NMR Chemical Shifts (δ) for O-Phosphono-L-serine

| Nucleus | Atom Site | Chemical Shift (ppm) | Solvent/Conditions |

|---|---|---|---|

| ¹H | Hα | ~3.95 | Water, pH 7.00 nih.gov |

| Hβ | ~4.17 | Water, pH 7.00 nih.gov | |

| NH₃⁺ | 8.2 | Solid-State nih.gov | |

| COOH | 16.7 | Solid-State nih.gov | |

| PO₃(OH) | 12.5 | Solid-State nih.gov | |

| ¹³C | Cα | 55.8 | Solid-State nih.gov |

| Cβ | 64.3 | Solid-State nih.gov | |

| CO | 172.1 | Solid-State nih.gov |

| ³¹P | P | 1.1 | Solid-State nih.gov |

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in O-Phosphono-L-serine by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The FT-IR spectrum of O-Phosphono-L-serine reveals characteristic absorption bands that confirm its key structural features. researchgate.netjetir.org

Key functional groups and their expected vibrational frequencies include:

N-H stretching: The amine group (NH₃⁺) typically shows broad absorption bands.

C-H stretching: Signals from the aliphatic C-H bonds of the α- and β-carbons.

C=O stretching: A strong absorption band characteristic of the carboxyl group (COO⁻).

P=O and P-O stretching: Strong absorptions corresponding to the phosphate group are a key diagnostic feature.

The presence and positions of these bands in the IR spectrum provide qualitative confirmation of the compound's identity and functional makeup. researchgate.net

Mass Spectrometry Applications

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, non-volatile molecules like O-Phosphono-L-serine, often from a liquid phase. It is frequently coupled with tandem mass spectrometry (MS/MS) for more detailed structural analysis. In ESI-MS, O-Phosphono-L-serine is ionized directly from solution, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.

This technique is particularly valuable for the analysis of O-Phosphono-L-serine in complex biological samples. nih.gov When coupled with liquid chromatography (LC), the resulting LC-ESI-MS/MS systems provide a powerful platform for separating the compound from a matrix and then selectively detecting and quantifying it. nih.gov Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers are used to obtain high-resolution mass data, enabling accurate mass measurements and formula determination. ymdb.caucdavis.edu

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion of O-Phosphono-L-serine) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure of the original molecule.

A systematic study of the fragmentation of phosphopeptides reveals that phosphoserine-containing molecules exhibit relatively simple and predictable fragmentation patterns. nih.gov The most characteristic fragmentation pathway for O-Phosphono-L-serine is the neutral loss of phosphoric acid (H₃PO₄, 98 Da). nih.gov This loss is a dominant feature in the MS/MS spectrum, regardless of the charge state of the precursor ion. nih.gov Other observed fragments can arise from the loss of water (H₂O) and subsequent cleavages of the amino acid backbone. Analyzing these specific fragmentation patterns is crucial for the accurate identification of O-Phosphono-L-serine and for pinpointing the location of the phosphate group in larger peptides. nih.gov

Table 2: Key MS/MS Fragments for O-Phosphono-L-serine (Negative Ion Mode)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 184.00165 ([M-H]⁻) | 96.96935 | H₂PO₄⁻ (Phosphate group) |

Data sourced from PubChem MS/MS spectrum. nih.gov

Chromatographic Separations

Chromatographic techniques are essential for the separation, isolation, and quantification of O-Phosphono-L-serine from complex mixtures such as biological fluids and tissues. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method. nih.gov

For the analysis of O-Phosphono-L-serine, which is highly polar, reversed-phase HPLC is often used in conjunction with a pre-column derivatization step. nih.govnih.gov Derivatization, for example with o-phthaldialdehyde (OPA), renders the amino acid fluorescent, enabling highly sensitive and selective detection using a fluorescence detector. nih.gov This approach has been successfully used to measure O-Phosphono-L-serine levels in brain tissue. nih.gov Another method involves derivatization with (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide, which allows for robust analysis by LC/MS. nih.gov

Thin-layer chromatography (TLC) has also been applied for the separation of related compounds like phosphatidylserine (B164497) from other phospholipids, demonstrating the utility of chromatographic principles in separating serine-containing molecules. cancer.gov

High-Performance Liquid Chromatography (HPLC) for Quantification in Biological Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of O-Phosphono-L-serine in complex biological samples such as brain tissue and cerebrospinal fluid. nih.govnih.gov Due to the compound's lack of a strong chromophore, derivatization is a common strategy to enable sensitive detection, typically through fluorescence. nih.gov

A prevalent method involves pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol, such as N-isobutyl-L-cysteine, to form a highly fluorescent isoindole derivative. nih.gov This allows for the sensitive and selective measurement of O-Phosphono-L-serine using a fluorescence detector. This approach has been successfully applied to determine its concentration in various regions of the rat and mouse brain. nih.gov

Another derivatization agent used is (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP), which facilitates analysis by liquid chromatography/mass spectrometry (LC/MS). nih.gov This method provides high selectivity and sensitivity, which is essential for detecting the low endogenous levels of O-Phosphono-L-serine in biological fluids like cerebrospinal fluid. nih.gov

The separation is typically achieved on a reversed-phase column, such as a C18 column. sci-hub.se The mobile phase composition is optimized to achieve good resolution of O-Phosphono-L-serine from other amino acids and potentially interfering compounds. Gradient elution is often employed to ensure the efficient separation of a wide range of analytes.

Below is a table summarizing typical parameters for the HPLC analysis of O-Phosphono-L-serine:

| Parameter | Description |

| Sample Type | Brain Tissue, Cerebrospinal Fluid nih.govnih.gov |

| Derivatization Agent | o-phthaldialdehyde (OPA)/N-isobutyl-L-cysteine, (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) nih.govnih.gov |

| Stationary Phase | C18 Reversed-Phase Column sci-hub.se |

| Detection Method | Fluorimetric Detection, Mass Spectrometry (MS) nih.govnih.gov |

Integration into Comprehensive Metabolomics Platforms

The integration of O-Phosphono-L-serine into comprehensive metabolomics platforms presents both opportunities and challenges. As a phosphorylated intermediate in the L-serine biosynthesis pathway, its levels can provide critical insights into cellular metabolic status and the activity of related enzymes. researchgate.net Metabolomic profiling has revealed alterations in phospholipid metabolism in serine biosynthesis defects, highlighting the importance of including O-Phosphono-L-serine in these analyses.

However, the analysis of phosphorylated metabolites like O-Phosphono-L-serine within a complex metabolome is challenging. No single analytical method can capture the entirety of the metabolome due to the vast chemical diversity and concentration range of metabolites. nih.gov The high polarity of O-Phosphono-L-serine can make it difficult to retain on standard reversed-phase chromatography columns, which are commonly used in untargeted metabolomics. Therefore, specialized chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), may be required for its effective separation and analysis.

Mass spectrometry is the primary detection method in metabolomics, and the phosphate group of O-Phosphono-L-serine can be prone to fragmentation during ionization, which can complicate its identification and quantification. The lability of the phosphate group is a known challenge in the mass spectrometric analysis of phosphorylated species. nsf.gov

Despite these challenges, the inclusion of O-Phosphono-L-serine in metabolomics studies is crucial for a systems-level understanding of metabolism. Targeted metabolomics approaches, which focus on a predefined set of metabolites, can be optimized for the accurate quantification of O-Phosphono-L-serine. In untargeted metabolomics, careful data processing and metabolite identification strategies are necessary to correctly annotate and quantify this important metabolite.

Structural Biology Approaches

Structural biology techniques provide atomic-level details of the molecular architecture of O-Phosphono-L-serine and its interactions with other molecules, which is fundamental to understanding its function.

X-ray Single Crystal Diffraction for Molecular Structure Determination

X-ray single crystal diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in elucidating the molecular structure of O-Phosphono-L-serine and its salts. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine the electron density distribution and, consequently, the positions of individual atoms, bond lengths, and bond angles.

The structural information obtained from X-ray diffraction is essential for validating and refining computational models of O-Phosphono-L-serine and its complexes. It provides a static picture of the molecule in its lowest energy conformation within the crystal.

Computational Modeling of Molecular Interactions, including Potential of Mean Force (PMF)

Computational modeling techniques, such as molecular dynamics (MD) simulations, are employed to study the dynamic behavior of O-Phosphono-L-serine and its interactions with other molecules in a simulated physiological environment. whiterose.ac.uknih.gov These methods can provide insights into the conformational flexibility of the molecule and the nature of its interactions with water, ions, and biological macromolecules.

A key computational approach for quantifying the energetics of molecular interactions is the calculation of the Potential of Mean Force (PMF). nih.govwikipedia.org The PMF describes the free energy profile along a specific reaction coordinate, such as the distance between two interacting molecules. wikipedia.org By calculating the PMF, researchers can determine the stability of a molecular complex and identify the energetic barriers to association and dissociation.

For O-Phosphono-L-serine, PMF calculations can be used to understand its binding affinity for proteins, such as enzymes or receptors. These calculations typically involve a series of constrained MD simulations, often using techniques like umbrella sampling, to adequately sample the conformational space along the chosen reaction coordinate. nih.gov The results of these simulations can reveal the key electrostatic and hydrogen bonding interactions that govern the binding of O-Phosphono-L-serine to its molecular partners. researchgate.net

Metadynamics simulations, a related enhanced sampling technique, have also been used to explore the binding of O-Phosphono-L-serine to surfaces, such as disordered calcium phosphate, providing insights into its role in biomineralization. whiterose.ac.uk These computational approaches are powerful tools for interpreting experimental data and for generating hypotheses about the molecular mechanisms of O-Phosphono-L-serine function.

Biochemical and Cellular Assays

Biochemical and cellular assays are essential for characterizing the functional activity of O-Phosphono-L-serine and the enzymes that metabolize it.

Enzymatic Activity and Kinetic Studies (e.g., Dephosphorylation Kinetics)

The dephosphorylation of O-Phosphono-L-serine to L-serine and inorganic phosphate is a critical step in the biosynthesis of L-serine, catalyzed by the enzyme phosphoserine phosphatase (PSP). nih.gov The kinetics of this reaction are studied to understand the efficiency and regulation of the enzyme.

Enzymatic assays for PSP activity typically monitor the production of either L-serine or inorganic phosphate over time. A common method for detecting inorganic phosphate is the malachite green assay, which forms a colored complex with phosphate that can be measured spectrophotometrically. nih.gov This is a discontinuous assay, meaning that the reaction is stopped at various time points for measurement. nih.gov

Continuous assays have also been developed to monitor the reaction in real-time. One such assay couples the production of L-serine to the activity of another enzyme, serine acetyltransferase, which can be monitored continuously. nih.gov

Kinetic studies involve measuring the initial reaction velocity at different substrate (O-Phosphono-L-serine) concentrations. From this data, key kinetic parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax), can be determined. These parameters provide valuable information about the enzyme's affinity for its substrate and its catalytic efficiency.

The following table summarizes key aspects of enzymatic assays for O-Phosphono-L-serine dephosphorylation:

| Assay Component | Description |

| Enzyme | Phosphoserine Phosphatase (PSP) nih.gov |

| Substrate | O-Phosphono-L-serine nih.gov |

| Product Detected | Inorganic Phosphate, L-serine nih.gov |

| Detection Method | Malachite Green Assay (for phosphate), Coupled Enzyme Assay (for L-serine) nih.gov |

| Kinetic Parameters | Michaelis constant (Km), Maximal velocity (Vmax) |

Protein-Protein Interaction Analysis (e.g., Proximity Ligation Assay, Native PAGE)nih.gov

The phosphorylation of serine residues is a key mechanism in regulating intracellular processes by influencing protein-protein interactions. nih.govnih.gov This modification can induce conformational changes that create or disrupt binding sites, facilitating the assembly or disassembly of protein complexes. nih.gov Investigating these interactions requires sensitive and specific analytical methods.

Proximity Ligation Assay (PLA)

The Proximity Ligation Assay (PLA) is a highly specific and sensitive immunochemical method used to detect protein-protein interactions in situ. sigmaaldrich.comspringernature.com It allows for the visualization and quantification of interactions within fixed cells or tissues with single-molecule resolution. sigmaaldrich.com The technique is particularly valuable for studying interactions involving post-translationally modified proteins, such as those containing O-Phosphono-L-serine. nih.gov

The core principle of PLA involves the use of two primary antibodies that recognize the two proteins of interest. sigmaaldrich.com If these proteins are in close proximity (typically less than 40 nm), secondary antibodies attached to short DNA oligonucleotides (PLA probes) can bind to the primary antibodies. sigmaaldrich.com Subsequent addition of connector oligonucleotides and a ligase results in the formation of a circular DNA molecule, which then serves as a template for rolling-circle amplification. sigmaaldrich.com This process generates a long DNA product that can be visualized using fluorescently labeled probes, with each fluorescent spot representing a single protein-protein interaction event. sigmaaldrich.com

A key application of this technique is the specific detection of proteins phosphorylated at a serine residue. For instance, PLA has been successfully used to detect α-synuclein phosphorylated at serine 129 (pS129), a key marker in synucleinopathies. nih.gov In this approach, one antibody targets the protein (α-synuclein), while the second antibody specifically recognizes the phosphorylated serine residue (pS129). A positive PLA signal confirms the presence of the specific phosphorylated form of the protein and can be used to study its interaction with other proteins. nih.gov This method provides high specificity, overcoming cross-reactivity issues often encountered with standard immunohistochemistry. nih.gov

Table 1: Key Steps of the Proximity Ligation Assay (PLA)

| Step | Description | Purpose |

| 1. Primary Antibody Incubation | Two primary antibodies from different species recognize the two target proteins. | To specifically label the proteins of interest. |

| 2. PLA Probe Incubation | Secondary antibodies, each with a unique DNA oligonucleotide strand attached, bind to the primary antibodies. sigmaaldrich.com | To bring the DNA strands into close proximity if the target proteins are interacting. sigmaaldrich.com |

| 3. Ligation | Connector oligonucleotides are added, which hybridize to the PLA probes and are joined by a ligase to form a closed DNA circle. sigmaaldrich.com | To create a circular DNA template only when the proteins are in close proximity. sigmaaldrich.com |

| 4. Amplification | A DNA polymerase is added to perform rolling-circle amplification (RCA) using the circular DNA as a template. sigmaaldrich.com | To generate a long, single-stranded DNA product, amplifying the signal by up to 1000-fold. sigmaaldrich.com |

| 5. Detection | Fluorescently labeled oligonucleotides complementary to the amplified DNA sequence are added. | To visualize the amplified DNA as a discrete fluorescent spot, which can be detected by microscopy. sigmaaldrich.com |

Native Polyacrylamide Gel Electrophoresis (Native PAGE)

Native PAGE is an electrophoretic technique used to separate proteins in their folded, native state. Unlike SDS-PAGE, which denatures proteins and separates them based on mass, Native PAGE separates proteins based on a combination of their size, shape, and intrinsic net charge. This preservation of the protein's native structure is essential for analyzing protein-protein interactions and the effect of post-translational modifications like phosphorylation.

The introduction of a phosphate group onto a serine residue (forming O-Phosphono-L-serine) adds two negative charges to the protein at physiological pH. This significant change in charge-to-mass ratio can be detected as a shift in the protein's migration pattern on a native gel. Proteins with a higher degree of phosphorylation will migrate faster towards the anode.

This principle is utilized to separate different phosphorylation states (isoforms) of a single protein. For example, Native PAGE has been used to distinguish between the non-phosphorylated, mono-phosphorylated, and di-phosphorylated forms of ovalbumin, a protein that can be phosphorylated at Ser-68 and Ser-344. nih.gov The distinct migration bands correspond to the different number of phosphate groups present. nih.gov

Furthermore, Native PAGE can be used to study how phosphorylation affects the formation of protein complexes. If a protein-protein interaction is dependent on the phosphorylation of a serine residue, the complex will only form and appear as a distinct, slower-migrating band on the gel when the specific serine is phosphorylated. Conversely, if phosphorylation disrupts an interaction, the band corresponding to the complex will disappear upon phosphorylation.

For enhanced separation of phosphoproteins, specialized techniques like Phos-tag™ SDS-PAGE can be employed. This method incorporates a specific phosphate-binding molecule (Phos-tag) into the polyacrylamide gel, which selectively retards the migration of phosphorylated proteins, allowing for a much clearer separation of different phosphorylation states than standard PAGE. nih.gov

Table 2: Comparison of Electrophoretic Techniques for Phosphoprotein Analysis

| Feature | Native PAGE | SDS-PAGE | Phos-tag™ SDS-PAGE |

| Protein State | Native, folded conformation | Denatured | Denatured |

| Primary Separation Basis | Charge, size, and shape | Molar mass | Molar mass and phosphorylation state |

| Key Advantage | Preserves protein structure and interactions. | Accurate molecular weight determination. | High-resolution separation of phosphoisoforms. nih.gov |

| Application for O-Phosphono-L-serine | Detects mobility shifts due to charge change from phosphorylation; analyzes phosphorylation-dependent complexes. | Can show a slight increase in apparent molecular weight, but often cannot resolve phosphoisoforms. | Specifically retards migration of proteins containing O-Phosphono-L-serine, allowing clear separation. nih.gov |

Pathophysiological and Translational Research Implications of O Phosphono L Serine Metabolism

Biochemical Basis of Serine Deficiency Disorders

Serine deficiency disorders are a group of rare, autosomal recessive metabolic disorders caused by defects in the L-serine biosynthesis pathway. nih.gov These disorders underscore the critical importance of de novo serine synthesis for human health, particularly for neurological development and function. The phosphorylated pathway is the primary route for L-serine synthesis and consists of three enzymatic steps that convert the glycolytic intermediate 3-phosphoglycerate (B1209933) to L-serine. O-Phosphono-L-serine is the substrate for the final step in this pathway.

The enzymes involved in the phosphorylated pathway of L-serine biosynthesis are:

3-Phosphoglycerate dehydrogenase (PHGDH): Catalyzes the first committed step, the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.

Phosphoserine aminotransferase (PSAT1): Catalyzes the transamination of 3-phosphohydroxypyruvate to O-Phosphono-L-serine.

Phosphoserine phosphatase (PSPH): Catalyzes the final, irreversible step, the dephosphorylation of O-Phosphono-L-serine to L-serine. researchgate.net

Genetic defects in any of these three enzymes can lead to a serine deficiency disorder. nih.gov The clinical presentation of these disorders can be severe, with manifestations including congenital microcephaly, psychomotor retardation, and intractable seizures. rndsystems.com The severity of the symptoms highlights the essential role of a fully functional L-serine biosynthesis pathway for central nervous system development and function.

| Enzyme Defect | Gene | Clinical Manifestations |

| 3-Phosphoglycerate dehydrogenase deficiency | PHGDH | Congenital microcephaly, psychomotor retardation, intractable seizures |

| Phosphoserine aminotransferase deficiency | PSAT1 | Similar to PHGDH deficiency, including neurological symptoms |

| Phosphoserine phosphatase deficiency | PSPH | Neu-Laxova syndrome, infantile-onset serine deficiency with seizures and developmental delay |

Role in Neurobiological Processes and Neurological Disorders

The metabolism of O-Phosphono-L-serine is pivotal for neurobiology, primarily through its role as the direct precursor to L-serine. L-serine synthesized in the brain, predominantly in astrocytes, is the precursor for several crucial neuroactive molecules, including the neurotransmitters glycine (B1666218) and D-serine. nih.gov D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is essential for synaptic plasticity, learning, and memory. excli.de

Given its central role in synthesizing these neuromodulators, disruptions in O-Phosphono-L-serine metabolism can have significant neurological consequences. nih.gov Serine deficiency disorders, as discussed previously, are prime examples of the severe neurological phenotypes that arise from impaired L-serine synthesis. rndsystems.com

Furthermore, emerging research suggests a link between altered serine metabolism and various neurodegenerative and psychiatric disorders. nih.gov For instance, dysregulation of the L-serine pathway has been implicated in the pathophysiology of Alzheimer's disease. asbmb.org Studies have shown that the expression of PHGDH, the rate-limiting enzyme in serine biosynthesis, is increased in the brains of individuals with Alzheimer's disease, suggesting a potential compensatory mechanism or a contribution to the disease process. asbmb.org This finding has led to caution against the use of L-serine supplements for Alzheimer's, as it may not be beneficial and could potentially be harmful. asbmb.org

O-Phosphono-L-serine itself is also an agonist at the group III metabotropic glutamate (B1630785) receptors (mGluRs), which are involved in modulating neurotransmitter release. nih.gov This suggests a more direct role for O-Phosphono-L-serine in neuronal signaling, independent of its conversion to L-serine.

Altered O-Phosphono-L-serine Metabolism in Pathological States

Beyond inherited serine deficiency disorders and primary neurological conditions, the metabolism of O-Phosphono-L-serine is also dysregulated in other pathological states, most notably in cancer and diabetes.

Cancer: Many cancer cells exhibit a high demand for serine to support their rapid proliferation and biosynthetic needs. nih.gov This is often met by upregulating the de novo serine synthesis pathway, leading to increased flux through O-Phosphono-L-serine. nih.gov The upregulation of enzymes like PHGDH and PSPH is observed in various cancers, including breast cancer, lung cancer, and melanoma, and is often associated with poor prognosis. nih.govresearchgate.net This metabolic reprogramming allows cancer cells to divert glycolytic intermediates into anabolic pathways, supporting the synthesis of nucleotides, lipids, and other essential macromolecules. nih.gov The dependence of certain cancers on the serine biosynthesis pathway has made the enzymes involved, including those that metabolize O-Phosphono-L-serine, attractive targets for anticancer therapies. mdpi.comnih.gov

Diabetes: Alterations in serine metabolism are also observed in diabetes mellitus. nih.gov Patients with both type 1 and type 2 diabetes often exhibit lower plasma levels of L-serine. nih.gov This is thought to be due to impaired glycolysis, which reduces the availability of the precursor 3-phosphoglycerate for serine synthesis. mdpi.com L-serine deficiency in diabetes may contribute to the development of diabetic neuropathy, in part through its role in the synthesis of sphingolipids, which are crucial components of nerve cell membranes. nih.govmdpi.com The altered metabolism of O-Phosphono-L-serine and the resulting L-serine depletion highlight the systemic metabolic impact of diabetes.

| Pathological State | Key Alterations in O-Phosphono-L-serine Metabolism | Associated Enzymes |

| Cancer | Upregulation of de novo serine synthesis pathway | PHGDH, PSAT1, PSPH |

| Diabetes | Decreased L-serine synthesis due to impaired glycolysis | (Downstream effect of reduced 3-phosphoglycerate) |

| Alzheimer's Disease | Increased expression of PHGDH | PHGDH |

Future Directions in Academic Research on O-Phosphono-L-serine

The growing understanding of the multifaceted roles of O-Phosphono-L-serine metabolism in health and disease has opened up several exciting avenues for future academic research. Key areas of investigation are likely to focus on its therapeutic potential, its utility as a biomarker, and the intricate regulatory mechanisms governing its metabolism.

Therapeutic Targeting: A major focus of future research will be the development of therapeutic strategies that target the L-serine biosynthesis pathway. mdpi.com In oncology, inhibitors of PHGDH, PSAT1, and PSPH are being explored as potential anticancer agents, with the aim of starving cancer cells of the serine they need to proliferate. mdpi.comnih.gov Conversely, in conditions characterized by serine deficiency, such as certain neurological disorders, supplementation with L-serine or strategies to enhance its endogenous production are being investigated. nih.gov

Biomarker Development: O-Phosphono-L-serine and other metabolites in the serine biosynthesis pathway hold promise as biomarkers for various diseases. For instance, elevated levels of PHGDH in the blood have been identified as a potential early biomarker for Alzheimer's disease. asbmb.org Further research is needed to validate these findings and to explore the potential of O-Phosphono-L-serine itself as a diagnostic or prognostic marker in cancer, neurodegenerative diseases, and metabolic disorders. nih.gov

Understanding Regulatory Mechanisms: While the core enzymatic steps of L-serine biosynthesis are well-established, the complex regulatory networks that control the flux through this pathway are not fully understood. Future research will likely delve deeper into how the expression and activity of PHGDH, PSAT1, and PSPH are regulated in different tissues and in response to various physiological and pathological stimuli. This includes investigating the role of post-translational modifications, allosteric regulation, and transcriptional control in modulating O-Phosphono-L-serine metabolism.

Investigating Non-Canonical Roles: The discovery that O-Phosphono-L-serine can act as an agonist at mGluRs suggests that it may have signaling roles beyond its function as a metabolic intermediate. nih.gov Future studies are warranted to explore these non-canonical functions and their physiological relevance, particularly in the central nervous system. Elucidating these roles could provide new insights into the neurobiology of this fascinating molecule.

| Research Area | Key Questions and Objectives |

| Therapeutic Targeting | - Develop potent and selective inhibitors of serine biosynthesis enzymes for cancer therapy.- Evaluate the efficacy of L-serine supplementation in a broader range of neurological disorders. |

| Biomarker Development | - Validate O-Phosphono-L-serine and related metabolites as diagnostic/prognostic markers.- Develop sensitive and specific assays for quantifying these metabolites in clinical samples. |

| Regulatory Mechanisms | - Elucidate the signaling pathways that regulate the expression and activity of serine biosynthesis enzymes.- Investigate the interplay between O-Phosphono-L-serine metabolism and other metabolic pathways. |

| Non-Canonical Roles | - Characterize the signaling functions of O-Phosphono-L-serine at mGluRs and other potential receptors.- Determine the physiological significance of these non-metabolic roles. |

Q & A

Q. What are the optimal synthetic routes for O-Phosphono-L-serine hydrate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves phosphorylation of L-serine using phosphoric acid derivatives or coupling agents like carbodiimides. For example, carbodiimide-mediated phosphorylation under anhydrous conditions (e.g., using DCC or EDC) is common. Protecting groups (e.g., tert-butoxycarbonyl) may be employed to prevent unwanted side reactions. Purification techniques include ion-exchange chromatography, recrystallization, or reversed-phase HPLC. Yield and purity are assessed via NMR (for structural confirmation), mass spectrometry (for molecular weight verification), and elemental analysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm phosphorylation sites and stereochemistry.

- Mass spectrometry (MS) for molecular weight and fragmentation pattern analysis.

- High-performance liquid chromatography (HPLC) with UV or refractive index detection to assess purity.

- X-ray diffraction (XRD) for crystalline structure determination. Physicochemical properties like melting point (reported as ~190°C) and solubility (in water or polar solvents) should be cross-validated using differential scanning calorimetry (DSC) and gravimetric methods, respectively .

Advanced Research Questions

Q. How does O-Phosphono-L-serine interact with calcium hydroxyapatite or copper-modified hydroxyapatite in biochemical systems?

Methodological Answer: Studies suggest pH-dependent adsorption mechanisms. At neutral pH, electrostatic interactions between the phosphate group and hydroxyapatite surface dominate. For copper-modified hydroxyapatite, coordination complexes may form via the amino and carboxyl groups of O-Phosphono-L-serine. Experimental approaches include:

Q. What experimental strategies address discrepancies in reported physicochemical data for this compound?

Methodological Answer: Discrepancies in properties like solubility or stability may arise from hydration state variability or synthesis impurities. Recommendations include:

- Thermogravimetric analysis (TGA) to quantify hydrate water content.

- Dynamic vapor sorption (DVS) to study hygroscopicity under controlled humidity.

- Cross-validation of data using orthogonal techniques (e.g., comparing NMR-derived purity with HPLC results).

- Standardization of synthesis protocols to minimize batch-to-batch variability .

Q. How can researchers investigate the role of O-Phosphono-L-serine in enzyme-substrate recognition, such as with cysteine synthase?

Methodological Answer: Key approaches include:

- Enzyme kinetics assays (e.g., Michaelis-Menten analysis) to determine binding constants () and catalytic efficiency ().

- Site-directed mutagenesis to identify critical amino acid residues in the enzyme’s active site.

- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics.

- X-ray crystallography or cryo-EM to resolve structural interactions at atomic resolution .

Q. What methodologies are effective for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ:

- Forced degradation experiments under acidic/alkaline conditions to identify hydrolysis products.

- High-temperature stability assays using DSC or accelerated aging protocols.

- Real-time monitoring via NMR or Raman spectroscopy to track structural changes.

- pH-rate profiles to elucidate degradation pathways and shelf-life predictions .

Data Analysis and Experimental Design

Q. How can researchers resolve conflicting data on hydrate morphology in this compound?

Methodological Answer: Hydrate morphology (e.g., crystalline vs. amorphous forms) impacts properties like solubility. Strategies include:

- Powder X-ray diffraction (PXRD) to distinguish crystalline phases.

- Scanning electron microscopy (SEM) or atomic force microscopy (AFM) to visualize particle morphology.

- Solid-state NMR to study local atomic environments.

- Controlled crystallization experiments to correlate synthesis conditions (e.g., solvent polarity, cooling rate) with hydrate structure .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in studies involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.